n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine
Description
n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine is a branched aliphatic diamine with a pentane backbone and two amine groups at positions 1 and 4. The N1 nitrogen is substituted with an isopropyl group and a methyl group, while the N4 nitrogen bears a methyl group. Its molecular formula is C10H24N2 (molecular weight: 172.31 g/mol). This structural configuration imparts unique steric and electronic properties, influencing its solubility, reactivity, and biological interactions .
The compound is synthesized via nucleophilic substitution reactions, often involving alkyl halides and amines.
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-N,4-dimethyl-1-N-propan-2-ylpentane-1,4-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)12(5)8-6-7-10(3,4)11/h9H,6-8,11H2,1-5H3 |
InChI Key |
UVZXENGQAGILHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine typically involves the alkylation of 1,4-pentanediamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine and analogous diamines:
Reactivity and Stability
- Steric Effects : The isopropyl group in This compound creates significant steric hindrance, slowing nucleophilic substitution compared to N,N-dimethylbutane-1,4-diamine .
- Electronic Effects : Methyl and isopropyl substituents donate electron density to the amine groups, reducing basicity relative to unsubstituted diamines like 1,4-butanediamine.
- Oxidation/Reduction : Similar to other diamines, it forms amine oxides upon oxidation and secondary amines upon reduction. However, bulkier substituents may require harsher conditions .
Unique Advantages of this compound
- Tailored Solubility : Balanced hydrophobicity (from isopropyl) and hydrophilicity (from amines) enable use in both aqueous and organic phases.
- Ligand Specificity : The substitution pattern enhances binding affinity for certain metalloenzymes, outperforming DESPM and cyclopropylmethyl analogs in targeted studies .
- Synthetic Flexibility : The pentane backbone allows for modular functionalization, a feature less feasible in shorter-chain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
